4-[5-(3-Bromo-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine
Overview
Description
4-[5-(3-Bromo-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a bromine atom, a benzylsulfanyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Bromo-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl group and the bromine atom. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The final step involves the coupling of the triazole derivative with a pyridine ring under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Bromo-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[5-(3-Bromo-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(3-Bromo-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Bromo-benzylsulfanyl)-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-9-yl]-acetic acid
- **4-(4-Bromo-phenyl)-thiazol-2-yl-(2,4-dimethoxy-benzylidene)-amine
- **2-{[4-(4-Bromo-phenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
What sets 4-[5-(3-Bromo-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine apart is its unique combination of a triazole ring, a benzylsulfanyl group, and a pyridine ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[5-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4S/c1-20-14(12-5-7-17-8-6-12)18-19-15(20)21-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWVQYHXZALLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.